Pentyl 3-amino-4-methoxybenzoate
Description
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
pentyl 3-amino-4-methoxybenzoate |
InChI |
InChI=1S/C13H19NO3/c1-3-4-5-8-17-13(15)10-6-7-12(16-2)11(14)9-10/h6-7,9H,3-5,8,14H2,1-2H3 |
InChI Key |
DGMXSADBWITCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=C(C=C1)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
a) Pentyl Esters of Substituted Benzoic Acids
- Pentyl 4-Bromo-3-Methylbenzoate: Unlike Pentyl 3-amino-4-methoxybenzoate, this compound has a bromo (-Br) and methyl (-CH₃) group, which are electron-withdrawing and moderately electron-donating, respectively. The bromo group increases molecular weight (MW: ~257.1 g/mol) and may reduce aqueous solubility compared to the amino-methoxy analogue (MW: ~253.3 g/mol) .
- Methyl 3-Amino-4-Methoxybenzoate: Replacing the pentyl group with methyl significantly reduces lipophilicity (logP ~1.2 vs. ~3.5 for the pentyl analogue), impacting solvent compatibility and bioavailability .
b) Non-Benzoate Esters with Similar Substituents
Physicochemical Properties
| Property | This compound | Pentyl Acetate | Methyl 3-Amino-4-Methoxybenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 253.3 | 158.2 | 195.2 |
| logP (Predicted) | ~3.5 | ~2.1 | ~1.2 |
| Water Solubility | Low (<1 mM) | Insoluble | Moderate (~5 mM) |
| Volatility | Low | High | Moderate |
| Reactivity | Base-sensitive (amino group) | Hydrolytically stable | Base-sensitive |
Key Findings :
- The pentyl group enhances lipid solubility, as seen in pentyl xylosides, which partition preferentially into organic phases like pentanol (14.9 mM vs. 2.3 mM in water) .
- Amino groups increase polarity but may reduce stability under acidic conditions compared to bromo or methyl substituents .
Data Tables
Table 1: Substituent Effects on Benzoate Esters
| Compound | Substituents | logP | Water Solubility (mM) | Stability in Acid |
|---|---|---|---|---|
| This compound | -NH₂, -OCH₃ | 3.5 | <1 | Moderate |
| Pentyl 4-Bromo-3-Methylbenzoate | -Br, -CH₃ | 4.2 | <0.5 | High |
| Methyl 3-Amino-4-Methoxybenzoate | -NH₂, -OCH₃ | 1.2 | ~5 | Low |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Pentyl 3-amino-4-methoxybenzoate to improve yield and purity?
- Methodological Answer :
- Esterification : Start with 3-amino-4-methoxybenzoic acid and pentanol under acid catalysis (e.g., H₂SO₄) at 80–100°C. Monitor reaction progress via TLC (hexane/EtOH 1:1) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of acid to alcohol) and reflux time (12–24 hours) based on kinetic studies. Contradictions in optimal temperatures (e.g., 45°C vs. 80°C) suggest pilot experiments are critical .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and pentyl chain signals (δ 0.8–1.6 ppm). Compare with analogs like methyl 3-amino-4-methoxybenzoate .
- HPLC-MS : Use reverse-phase HPLC coupled with ESI-MS to confirm molecular ion [M+H]⁺ (calc. for C₁₃H₁₉NO₃: 261.3 g/mol) and detect impurities (<2%) .
- IR Spectroscopy : Validate ester carbonyl (C=O, ~1720 cm⁻¹) and amino (-NH₂, ~3400 cm⁻¹) groups .
Q. How does the stability of this compound vary under different pH and solvent conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and neutral buffers at 40°C). Monitor via HPLC; expect hydrolysis in acidic/basic conditions, forming 3-amino-4-methoxybenzoic acid .
- Solvent Compatibility : Test solubility in DMSO, ethanol, and acetonitrile. Polar aprotic solvents (e.g., DMSO) enhance stability for long-term storage .
Advanced Research Questions
Q. What are the mechanistic insights into the esterification and aminolysis reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states and activation energies for ester hydrolysis. Compare with experimental kinetics (e.g., Arrhenius plots) .
- Isotope Labeling : Track ¹⁸O in hydrolysis products to distinguish between acid-catalyzed vs. nucleophilic pathways .
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using DFT to predict electrophilic/nucleophilic sites. Correlate with experimental reactivity in Suzuki coupling or amidation .
- Solvent Effects : Apply COSMO-RS models to simulate solvent interactions and solubility parameters .
Q. What structural modifications to this compound enhance its bioactivity in drug discovery contexts?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying alkoxy chain lengths (e.g., hexyl vs. pentyl) or substituents (e.g., halogenation at the benzene ring). Test bioactivity via enzyme inhibition assays (e.g., COX-2) .
- Crystallography : Resolve X-ray structures to correlate substituent orientation with binding affinity .
Q. How do solubility and log P values of this compound impact its application in pharmacokinetic studies?
- Methodological Answer :
- log P Determination : Use shake-flask method (octanol/water partitioning) or HPLC-derived parameters. Compare with predicted values (e.g., ChemAxon) to assess membrane permeability .
- Permeability Assays : Employ Caco-2 cell monolayers to simulate intestinal absorption. Correlate solubility with bioavailability .
Contradictions and Recommendations
- Synthesis Temperature : reports 45°C for triazine derivatives, while suggests 80–100°C for esterification. Pilot reactions at intermediate temperatures (60–70°C) are advised .
- Stability in Solvents : NIST data ( ) emphasizes polar aprotic stability, whereas SDS ( ) warns against prolonged exposure to light. Use amber vials for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
